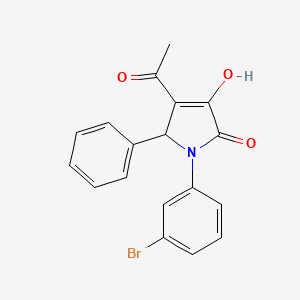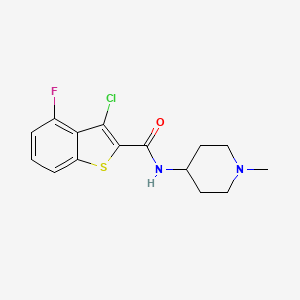![molecular formula C19H23BrO4 B4995768 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4995768.png)
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the family of aryl bromides. It is also known as AR-A014418 and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells, potentially making it a therapeutic target for diabetes. It has also been shown to have potential neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid beta plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments is its specificity for GSK-3β. It has been shown to have little to no activity against other kinases, making it a useful tool for studying the specific effects of GSK-3β inhibition. However, one limitation of using this compound is its relatively low potency compared to other GSK-3β inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene. One direction is to study its potential therapeutic effects in other diseases, such as cancer. Another direction is to explore its effects on other cellular processes beyond GSK-3β inhibition. Additionally, further research could be done to optimize the potency and selectivity of this compound for GSK-3β inhibition.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 2,6-dimethoxyphenol with propargyl bromide in the presence of a base to form 3-(2,6-dimethoxyphenoxy)propyne. This compound is then reacted with 4,5-dimethyl-1,2-phenylenediamine in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene has been studied for its potential therapeutic properties in various scientific research studies. It has been found to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a role in the regulation of various cellular processes, including cell proliferation and differentiation. Inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-13-11-15(20)18(12-14(13)2)23-9-6-10-24-19-16(21-3)7-5-8-17(19)22-4/h5,7-8,11-12H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPOWJFADZPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4995701.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995708.png)
![2-(benzyl{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4995710.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4995718.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4995720.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B4995729.png)
![2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B4995732.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B4995747.png)

![2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)

![1-[5-(1-naphthyloxy)pentyl]pyrrolidine](/img/structure/B4995790.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995796.png)